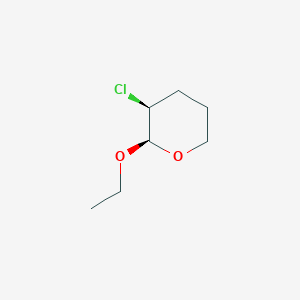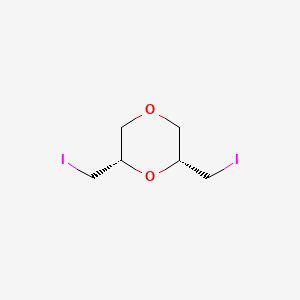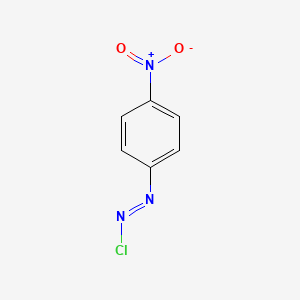
Diazene, chloro(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, chloro(4-nitrophenyl)- is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to a chloro-substituted nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable chloro-substituted aromatic compound to yield the desired diazene derivative. The reaction conditions often require low temperatures to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods: Industrial production of diazene, chloro(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diazene, chloro(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene derivatives with various functional groups.
Scientific Research Applications
Diazene, chloro(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of diazene, chloro(4-nitrophenyl)- involves its interaction with molecular targets through its diazene and nitrophenyl groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
- Diazene, (4-nitrophenyl)phenyl-
- Diazene, (4-nitrophenyl)methyl-
- Diazene, (4-nitrophenyl)ethyl-
Comparison: Diazene, chloro(4-nitrophenyl)- is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with other molecules. Compared to other similar compounds, the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the nitrophenyl group contributes to the compound’s potential biological activities, distinguishing it from other diazene derivatives.
Properties
CAS No. |
22719-23-9 |
|---|---|
Molecular Formula |
C6H4ClN3O2 |
Molecular Weight |
185.57 g/mol |
IUPAC Name |
chloro-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C6H4ClN3O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H |
InChI Key |
NVCPJUKIXUOZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


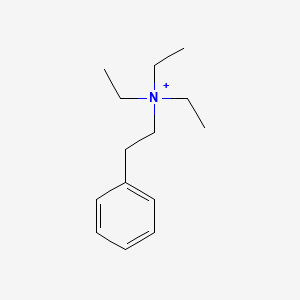
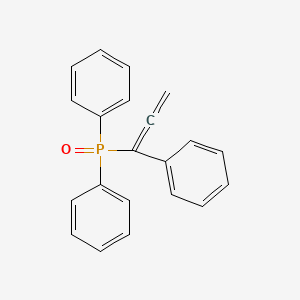
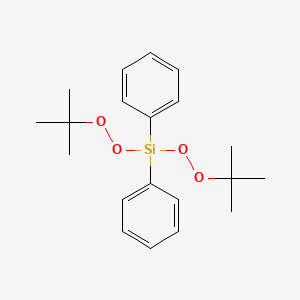
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
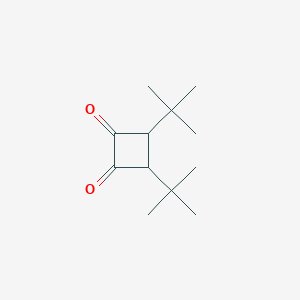
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
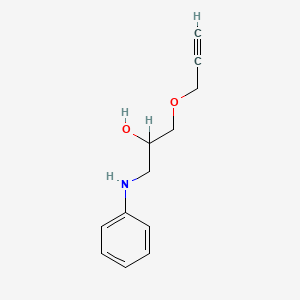
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
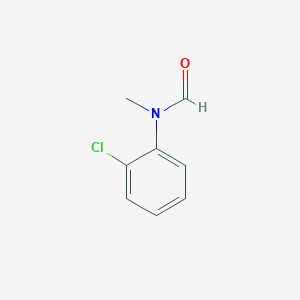
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
